REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][c:10]2[c:11]([n:12][c:13]([C:16]([F:17])([F:18])[F:19])[n:14][cH:15]2)[CH2:20][CH2:21]1)([CH3:5])([CH3:6])[CH3:7].[Cl:29][CH2:30][Cl:31].[OH:22][C:23]([C:24]([F:25])([F:26])[F:27])=[O:28]>>[NH:8]1[CH2:9][c:10]2[c:11]([n:12][c:13]([C:16]([F:17])([F:18])[F:19])[n:14][cH:15]2)[CH2:20][CH2:21]1
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Name
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CC(C)(C)OC(=O)N1CCc2nc(C(F)(F)F)ncc2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCc2nc(C(F)(F)F)ncc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ncc2c(n1)CCNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |